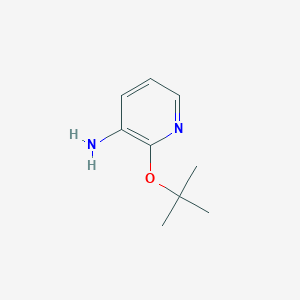

2-(Tert-butoxy)pyridin-3-amine

Description

Significance of Aminopyridines in Organic Synthesis

Aminopyridines are a cornerstone of organic synthesis, prized for their utility as versatile intermediates. Their pyridine (B92270) core is a common feature in numerous natural products and biologically active molecules. The presence of an amino group provides a reactive handle for a wide array of chemical transformations, including N-alkylation, N-acylation, and participation in various coupling reactions. This reactivity allows for the construction of more complex molecular architectures.

The 2-aminopyridine (B139424) motif, in particular, is a privileged scaffold in medicinal chemistry, forming the core of many pharmaceutical agents. These compounds are instrumental in the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are known to possess a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. iucr.orgiucr.org The strategic placement of the amino group on the pyridine ring significantly influences the electronic properties and reactivity of the molecule, making aminopyridines highly valuable for creating targeted and diverse molecular libraries for drug discovery. nih.gov

Unique Structural Attributes of 2-(Tert-butoxy)pyridin-3-amine

This compound is a molecule that combines several key structural features, making it a particularly interesting building block for synthesis. Its chemical properties are largely defined by the interplay between the pyridine ring, the primary amine at the 3-position, and the bulky tert-butoxy (B1229062) group at the 2-position.

The tert-butoxy group is a sterically demanding substituent. Its presence adjacent to the pyridine nitrogen and the amino group introduces significant steric hindrance. This bulk can direct the regioselectivity of reactions, favoring approaches from less hindered positions. Furthermore, the tert-butoxy group acts as an electron-donating group through resonance, increasing the electron density of the pyridine ring and influencing its reactivity in electrophilic substitution reactions.

The primary amino group at the 3-position is a key site of reactivity. It can act as a nucleophile, allowing for the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. The combination of the amine and the adjacent tert-butoxy group on the pyridine scaffold provides a unique electronic and steric environment that can be exploited in the design of complex molecules. This compound is often used as an intermediate in the synthesis of more complex molecules for applications in medicinal chemistry. sigmaaldrich.comsigmaaldrich.com

Below is a table summarizing some of the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 1039941-42-8 |

| Molecular Formula | C9H14N2O |

| Molecular Weight | 166.22 g/mol |

| Appearance | Off-white to light yellow solid |

| Boiling Point | Not available |

| Melting Point | Not available |

Note: Physical properties can vary depending on the purity and the source of the compound.

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, particularly those containing nitrogen, are at the forefront of research in medicinal chemistry and materials science. Pyridine and its derivatives are among the most important classes of heterocycles due to their presence in a vast number of FDA-approved drugs and natural products. nih.gov Research in this area is heavily focused on the development of efficient synthetic routes to novel substituted pyridines that can serve as scaffolds for new therapeutic agents.

The development of kinase inhibitors, a major class of cancer therapeutics, often relies on heterocyclic scaffolds to mimic the hinge-binding region of ATP in the kinase domain. acs.orggoogle.com The specific substitution patterns on the pyridine ring are crucial for achieving high potency and selectivity. Compounds like this compound serve as key building blocks in the synthesis of these complex inhibitors. google.com Its structure allows for the introduction of diverse substituents through reactions at the amino group, enabling the exploration of structure-activity relationships.

Furthermore, the use of this compound in multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction to form imidazo[1,2-a]pyridines, highlights its utility in modern synthetic strategies that prioritize efficiency and molecular diversity. mdpi.commdpi.com These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly desirable in drug discovery and development. The unique combination of a reactive amine and a sterically directing tert-butoxy group makes this compound a valuable tool for accessing novel and medicinally relevant chemical space.

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |

InChI |

InChI=1S/C9H14N2O/c1-9(2,3)12-8-7(10)5-4-6-11-8/h4-6H,10H2,1-3H3 |

InChI Key |

XFGOFLKPIOAMGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC=N1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Tert Butoxy Pyridin 3 Amine and Analogous Pyridin 3 Amines

Strategies for Constructing the 2-(Tert-butoxy) and 3-Amino Substituents

The synthesis of 2-(tert-butoxy)pyridin-3-amine requires the precise installation of an amino group at the C3 position and a tert-butoxy (B1229062) group at the C2 position. The inherent reactivity of the pyridine (B92270) ring, which is susceptible to nucleophilic attack at the C2, C4, and C6 positions, makes selective functionalization at the C3 position particularly challenging. nih.govresearchgate.netresearchgate.net

Installation of Amino Groups on Pyridine Scaffolds

Several methods have been developed for the introduction of an amino group onto a pyridine ring, particularly at the 3-position.

One classic and effective method is the Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide). This reaction, typically carried out using sodium hypobromite, provides a direct route to 3-aminopyridine (B143674). orgsyn.orgwikipedia.org Other established methods include the reduction of 3-nitropyridine (B142982) and the amination of 3-halopyridines, although the latter often requires harsh conditions. orgsyn.org

More recent advancements have focused on C-H amination strategies. A notable example involves the photochemical C3-amination of pyridines via Zincke imine intermediates . This method offers a mild and regioselective approach to introduce an amino group at the C3 position. nih.govresearchgate.net The reaction proceeds through the formation of a Zincke imine, which then reacts with an amidyl radical generated photochemically. nih.govresearchgate.net

| Method | Starting Material | Reagents | Key Features |

| Hofmann Rearrangement | Nicotinamide | Sodium hypobromite | Direct conversion to 3-aminopyridine. orgsyn.orgwikipedia.org |

| Reduction | 3-Nitropyridine | Zinc, Hydrochloric acid | Classic reduction method. orgsyn.org |

| Amination | 3-Bromopyridine | Ammonia (B1221849), Copper sulfate | Requires high temperature and pressure. orgsyn.org |

| Photochemical C-H Amination | Pyridine | N-aminopyridinium salts, photocatalyst | Mild, regioselective C3-amination. nih.govresearchgate.net |

Introduction of Alkoxy Moieties at Pyridine C2 Position

The introduction of an alkoxy group, such as a tert-butoxy group, at the C2 position of a pyridine ring is most commonly achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen. 2-Halopyridines are excellent substrates for this transformation due to the electron-withdrawing nature of the ring nitrogen, which activates the C2 and C4 positions for nucleophilic attack. nih.govstackexchange.com

The reaction of a 2-halopyridine with a metal alkoxide, in this case, potassium tert-butoxide, is a standard method for the synthesis of 2-alkoxypyridines. openstax.org The choice of solvent and reaction conditions is crucial to ensure high yields and minimize side reactions. Aprotic polar solvents are generally preferred to facilitate the dissolution of the alkoxide and promote the substitution reaction.

| Starting Material | Reagent | Product | Key Features |

| 2-Halopyridine (e.g., 2-chloropyridine) | Potassium tert-butoxide | 2-(tert-butoxy)pyridine | Standard SNAr reaction. nih.govopenstax.org |

| 2-Halopyridine | tert-Butyl alcohol, strong base | 2-(tert-butoxy)pyridine | In situ generation of the alkoxide. |

Selective Functionalization Approaches

The synthesis of this compound would likely involve a multi-step sequence, carefully considering the directing effects of the substituents. One plausible route could involve the initial introduction of the tert-butoxy group at the C2 position of a pyridine ring, followed by nitration at the C3 position and subsequent reduction to the amine. The tert-butoxy group at C2 would direct electrophilic substitution to the C3 and C5 positions.

Alternatively, one could start with a 3-aminopyridine derivative, protect the amino group, and then introduce the 2-alkoxy substituent. However, direct C-H activation and functionalization methods are continually being developed and may offer more direct routes in the future. The challenge remains in achieving high regioselectivity, especially at the C3 position, which is less electronically favored for many transformations. researchgate.netnih.gov

Multicomponent Reaction (MCR) Strategies for Pyridine Systems

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. For the synthesis of pyridin-3-amine analogs, the Groebke–Blackburn–Bienaymé (GBB) and Ugi reactions are particularly relevant.

Groebke–Blackburn–Bienaymé Reaction (GBBR) Applications

The Groebke–Blackburn–Bienaymé reaction (GBBR) is a three-component reaction between an aldehyde, an isocyanide, and a 2-aminoazine (such as 2-aminopyridine) to produce 3-aminoimidazo[1,2-a]azines. nih.govorganic-chemistry.orgrug.nlsci-hub.box This reaction is a powerful tool for the synthesis of fused heterocyclic systems containing a 3-amino-substituted pyridine ring.

The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through a formal [4+1] cycloaddition sequence. nih.gov The versatility of the GBBR allows for a wide range of substituents to be incorporated into the final product by varying the aldehyde and isocyanide components. beilstein-journals.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product Scaffold |

| Aldehyde | Isocyanide | 2-Aminopyridine (B139424) | 3-Aminoimidazo[1,2-a]pyridine nih.govorganic-chemistry.org |

| Aldehyde | Isocyanide | 2-Aminopyrazine | 3-Aminoimidazo[1,2-a]pyrazine organic-chemistry.org |

Ugi Reaction in Pyridine-Containing Compound Synthesis

The Ugi reaction is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. While the classic Ugi reaction produces α-acylamino amides, variations of this reaction can be employed to synthesize heterocyclic structures.

In the context of pyridine synthesis, a Ugi-type three-component reaction between an aldehyde, an isocyanide, and 2-aminopyridine can also lead to the formation of 3-aminoimidazo[1,2-a]pyridines, similar to the GBBR. fu-berlin.de The reaction mechanism involves the initial formation of an imine from the aldehyde and 2-aminopyridine, which is then attacked by the isocyanide. Subsequent intramolecular cyclization and rearrangement yield the final fused product. fu-berlin.de This approach provides a convergent and efficient route to a variety of substituted 3-amino-imidazo[1,2-a]pyridine derivatives. beilstein-journals.orgmdpi.comrsc.orgresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Product Scaffold |

| Aldehyde | Isocyanide | 2-Aminopyridine | 3-Aminoimidazo[1,2-a]pyridine fu-berlin.de |

Three-Component Coupling Modalities for Heterocycle Formation

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecular architectures from simple precursors in a single step, enhancing atom economy and operational efficiency. For the synthesis of the pyridin-3-amine core, three-component coupling reactions are particularly valuable. These reactions typically involve the condensation of an aldehyde, a compound with an active methylene (B1212753) group, and an ammonia source to construct the pyridine ring.

One notable approach involves the reaction of an aromatic aldehyde, malononitrile, and an aliphatic amine, which can yield various polysubstituted pyridine derivatives depending on the specific amine and reaction conditions. jlu.edu.cn For instance, the reaction of aromatic aldehydes, malononitrile, and pyrrolidine (B122466) in ethanol (B145695) has been reported to produce 2-amino-6-pyrrolidylpyridine derivatives. jlu.edu.cn This highlights the potential to construct the aminopyridine scaffold directly.

Rhodium(III)-catalyzed three-component couplings represent another sophisticated modality. In one example, imines formed in situ from 2-aminopyridines and aldehydes undergo Rh(III)-catalyzed C-H activation and subsequent coupling with diazo esters to furnish pyrido[1,2-a]pyrimidin-4-ones. nih.gov While this example builds upon a pre-existing pyridine, the principle of combining three components under transition-metal catalysis is a key strategy for forming complex heterocyclic systems. Furthermore, light-promoted three-component reactions, for example using a TiO₂–(NH₄)₂S₂O₈ system, have been developed to synthesize substituted amines, demonstrating the versatility of MCRs under various energy inputs. ionike.com

The table below summarizes representative three-component reaction strategies applicable to pyridine synthesis.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |

| Aromatic Aldehyde | Malononitrile | Aliphatic Amine | Ethanol, Reflux | Polysubstituted Aminopyridines jlu.edu.cn |

| 2-Aminopyridine | Aldehyde | Diazo Ester | Rh(III) catalyst | Fused Pyridine Heterocycles nih.gov |

| Cyclic Ether | Aniline (B41778) | Aldehyde | TiO₂, UV light | Substituted Amines ionike.com |

| Arylboronic Acid | tert-Butyl Nitrite | Alkyl Bromide | Copper catalyst | Hindered Anilines nih.gov |

Catalytic Approaches for C-N and C-O Bond Formation in Pyridine Synthesis

Catalysis is central to modern organic synthesis, providing efficient and selective pathways for constructing key chemical bonds. For a molecule like this compound, the formation of the C-O ether linkage at the 2-position and the C-N amine bond at the 3-position are critical steps that can be achieved through various catalytic methods.

Transition-metal catalysis, particularly with palladium, is a cornerstone for C-N bond formation. The Buchwald-Hartwig amination is a widely used palladium-catalyzed cross-coupling reaction for synthesizing aryl amines from aryl halides or triflates. acsgcipr.orglibretexts.org This reaction is highly relevant for the synthesis of 3-aminopyridine derivatives from precursors like 3-bromo or 3-chloropyridines.

The reaction typically employs a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a phosphine-based ligand (e.g., Xantphos, dppf) and a base (e.g., NaOtBu, Cs₂CO₃). nih.gov The choice of ligand is critical and can significantly influence the reaction's scope and efficiency, enabling the coupling of a wide range of amines with pyridyl halides. This method provides a direct and reliable route to introduce the 3-amino group onto a pre-functionalized pyridine ring. nih.gov

The table below illustrates typical components of a Buchwald-Hartwig amination system for pyridine synthesis.

| Component | Examples | Role |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, [PdCl₂(PPh₃)₂] | Catalyst |

| Ligand | Xantphos, BINAP, dppf | Stabilizes catalyst, promotes reductive elimination |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Activates the amine, facilitates catalytic cycle |

| Substrate | 2-chloropyridine (B119429), 3-bromopyridine | Electrophilic coupling partner |

| Nucleophile | Primary or secondary amine | Amine source |

| Solvent | Toluene, Dioxane, THF | Reaction medium |

In recent years, photoredox catalysis has emerged as a powerful tool for organic synthesis, allowing for reactions to proceed under mild conditions using visible light as a renewable energy source. lboro.ac.uk These methods often involve the generation of radical intermediates, which can participate in a variety of bond-forming events. rsc.orgrsc.org

For pyridine synthesis, visible-light-mediated pathways can enable novel transformations. For example, a metal-free, visible-light-induced photoredox method has been developed for the construction and functionalization of pyridines via an aza-6π electrocyclization. organic-chemistry.org Other approaches utilize photocatalysts like eosin (B541160) Y or iridium and ruthenium complexes to trigger reactions. rsc.orgacs.org These light-driven methods can be applied to C-H functionalization, allowing for the direct introduction of substituents onto the pyridine ring without pre-functionalization, or to construct the ring itself from acyclic precursors. acs.orgresearchgate.net The mild conditions are often compatible with a wide range of functional groups, offering a significant advantage over traditional high-temperature methods.

To circumvent the cost and potential toxicity of transition metals, metal-free synthetic methods, including organocatalysis, have gained significant traction. These approaches utilize small organic molecules to catalyze reactions. For pyridine synthesis, metal-free [3+3] annulation strategies have been developed. One such method involves the reaction between β-enaminonitriles and β,β-dichloromethyl peroxides, which proceeds through a Kornblum–De La Mare rearrangement followed by cyclization and condensation to form polysubstituted pyridines. mdpi.comresearchgate.net

Domino reactions promoted by Brønsted acids like triflic acid (TfOH) also provide a metal-free route to fully substituted pyridines from simple starting materials like enaminones and aldehydes. acs.org These reactions proceed through a cascade of C-C and C-N bond formations. Another metal-free approach is the Kröhnke pyridine synthesis, which can be adapted for amination reactions to produce aniline derivatives under mild conditions. rsc.org These methods offer practical and often more sustainable alternatives to metal-catalyzed processes.

Strategic Use of Protecting Groups in the Synthesis of this compound Derivatives

Protecting groups are essential tools in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from undergoing unwanted side reactions. ucoz.comoup.com In the synthesis of this compound, both the amino group and the oxygen functionality may require strategic protection and deprotection steps.

The 3-amino group is nucleophilic and basic, making it susceptible to reaction with various electrophiles. A common and highly effective protecting group for amines is the tert-butyloxycarbonyl (Boc) group. chemistrytalk.org It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org The Boc group is robust under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl), which allows for selective deprotection. wikipedia.org

The tert-butoxy group at the 2-position of the target molecule can be viewed as a protecting group for the corresponding 2-hydroxypyridine (B17775) or 2-pyridone tautomer. This ether linkage prevents the pyridone from participating in undesired N-alkylation or other reactions at the nitrogen or oxygen atoms. The introduction of the tert-butoxy group itself can be a key synthetic step, often achieved via nucleophilic substitution on a 2-halopyridine with potassium tert-butoxide.

The interplay between these groups is critical. For example, if a synthetic route starts with 3-amino-2-chloropyridine, the 3-amino group would likely be protected (e.g., as the Boc-amine) before performing the nucleophilic substitution with potassium tert-butoxide to install the 2-(tert-butoxy) group. The final step would then be the deprotection of the 3-amino group.

| Protecting Group | Functional Group Protected | Common Reagent for Protection | Common Reagent for Deprotection |

| tert-Butyloxycarbonyl (Boc) | Amine (-NH₂) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA), HCl chemistrytalk.orgwikipedia.org |

| Benzyloxycarbonyl (Cbz) | Amine (-NH₂) | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) |

| tert-Butyl ether | Hydroxyl (-OH) | Isobutylene (B52900), acid catalyst | Trifluoroacetic acid (TFA), HCl |

| Benzyl ether | Hydroxyl (-OH) | Benzyl bromide, base | H₂, Pd/C (Hydrogenolysis) |

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing a synthetic route to maximize yield and control selectivity is a critical aspect of chemical synthesis. For a disubstituted pyridine like this compound, achieving high regioselectivity is paramount. Optimization involves systematically varying reaction parameters such as the catalyst, ligands, base, solvent, temperature, and reaction time.

For instance, in a transition-metal-catalyzed amination step to form the 3-amino group, the choice of phosphine (B1218219) ligand can dramatically affect the yield. A screening of different ligands (e.g., monodentate vs. bidentate, electron-rich vs. electron-poor) is often necessary to identify the optimal choice for a specific pyridyl substrate. Similarly, the base can influence both the rate and selectivity; a sterically hindered base like sodium tert-butoxide is common in Buchwald-Hartwig reactions, but in some cases, a weaker base like potassium carbonate may provide better results. nih.gov

Chemoselective synthesis is also crucial. The directed ortho-metalation of 2-chloropyridine is a strategy that leverages the chloro group to direct metalation (e.g., with lithium diisopropylamide, LDA) to the 3-position. rsc.org The resulting organometallic intermediate can then be trapped with an electrophile to introduce a functional group specifically at C-3, which can later be converted to the amine.

The table below provides a hypothetical example of optimizing a reaction, based on common variables screened in pyridine synthesis. researchgate.net

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (2%) | P(tBu)₃ | NaOtBu | Toluene | 80 | 45 |

| 2 | Pd₂(dba)₃ (2%) | Xantphos | NaOtBu | Toluene | 80 | 78 |

| 3 | Pd₂(dba)₃ (2%) | Xantphos | NaOtBu | Toluene | 110 | 92 |

| 4 | Pd₂(dba)₃ (2%) | Xantphos | Cs₂CO₃ | Toluene | 110 | 65 |

| 5 | Pd₂(dba)₃ (2%) | Xantphos | NaOtBu | Dioxane | 110 | 89 |

This systematic approach allows for the development of robust and scalable synthetic routes that deliver the target compound in high yield and purity.

Scalable Synthesis and Industrial Preparative Methodologies

Several strategic approaches can be envisaged for the scalable synthesis of this compound, primarily commencing from readily available pyridine derivatives. These routes typically involve the sequential introduction of the amino and tert-butoxy functionalities onto the pyridine core.

Route 1: Synthesis via Nitration and Nucleophilic Substitution of 2-Chloropyridine

A prevalent strategy for the industrial synthesis of substituted aminopyridines involves the nitration of a halogenated pyridine precursor, followed by nucleophilic substitution and subsequent reduction. This multi-step process offers a reliable pathway to the target molecule.

Step 1: Nitration of 2-Chloropyridine. The synthesis commences with the nitration of 2-chloropyridine. This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure regioselectivity for the 3-position and to manage the exothermic nature of the reaction on a large scale.

Step 2: Nucleophilic Aromatic Substitution. The resulting 2-chloro-3-nitropyridine (B167233) is then subjected to a nucleophilic aromatic substitution reaction with a tert-butoxide salt, such as potassium tert-butoxide or sodium tert-butoxide. The choice of solvent and temperature is critical to maximize the yield and minimize side reactions. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed.

Step 3: Reduction of the Nitro Group. The final step involves the reduction of the nitro group in 2-(tert-butoxy)-3-nitropyridine to the corresponding amine. For industrial-scale production, catalytic hydrogenation is often the method of choice due to its high efficiency and the generation of water as the only byproduct. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are typically used under a hydrogen atmosphere. Alternative reduction methods, such as the use of iron powder in the presence of an acid, can also be employed.

| Step | Reactant(s) | Reagents | Solvent | Typical Yield (%) | Scale-Up Considerations |

| 1 | 2-Chloropyridine | HNO₃, H₂SO₄ | - | 75-85 | Exothermic reaction, requires careful temperature control. |

| 2 | 2-Chloro-3-nitropyridine | Potassium tert-butoxide | THF | 80-90 | Anhydrous conditions are crucial; cost of tert-butoxide. |

| 3 | 2-(tert-butoxy)-3-nitropyridine | H₂, Pd/C | Ethanol | 90-98 | Handling of hydrogen gas under pressure; catalyst cost and recovery. |

Route 2: Synthesis from 2-Hydroxypyridine

An alternative scalable route begins with the more economical starting material, 2-hydroxypyridine. This pathway also involves a nitration step, followed by etherification and reduction.

Step 1: Nitration of 2-Hydroxypyridine. Similar to the first route, the initial step is the nitration of the pyridine ring. The hydroxyl group is an activating group, which can facilitate the electrophilic substitution at the desired 3-position.

Step 2: O-Alkylation (Etherification). The resulting 3-nitro-2-hydroxypyridine is then converted to its tert-butoxy derivative. This can be achieved through a Williamson ether synthesis by reacting the sodium or potassium salt of the hydroxypyridine with a tert-butyl halide. However, due to the potential for elimination reactions with tert-butyl halides, an alternative approach involving the acid-catalyzed addition of isobutylene is often more suitable for large-scale production.

Step 3: Reduction of the Nitro Group. The reduction of the nitro intermediate, 2-(tert-butoxy)-3-nitropyridine, to the final product is carried out using similar methods as described in Route 1.

| Step | Reactant(s) | Reagents | Solvent | Typical Yield (%) | Scale-Up Considerations |

| 1 | 2-Hydroxypyridine | HNO₃, H₂SO₄ | - | 80-90 | Good regioselectivity; management of acidic waste streams. |

| 2 | 3-Nitro-2-hydroxypyridine | Isobutylene, H₂SO₄ (cat.) | Dioxane | 70-80 | Pressurized reactor for gaseous isobutylene; potential for side reactions. |

| 3 | 2-(tert-butoxy)-3-nitropyridine | Fe, NH₄Cl | Ethanol/Water | 85-95 | Avoids high-pressure hydrogenation; management of iron sludge. |

Route 3: Synthesis via Functionalization of 3-Aminopyridine

A conceptually different approach involves starting with 3-aminopyridine and introducing the 2-tert-butoxy group. This route can be more direct but may present challenges in terms of regioselectivity and the need for protecting groups.

Step 1: Halogenation of 3-Aminopyridine. A regioselective halogenation of 3-aminopyridine at the 2-position is the initial step. This can be a challenging transformation to control on a large scale.

Step 2: Nucleophilic Substitution. The resulting 2-halo-3-aminopyridine can then undergo a nucleophilic substitution with a tert-butoxide, similar to Route 1. The presence of the amino group may necessitate the use of a protecting group to prevent side reactions.

Step 3: (If necessary) Deprotection. If a protecting group was used for the amino functionality, a final deprotection step would be required.

Process Optimization and Industrial Challenges

For any chosen synthetic route, significant process development is required to optimize it for large-scale manufacturing. Key areas of focus include:

Reaction Conditions: Optimization of temperature, pressure, reaction time, and catalyst loading to maximize yield and throughput while ensuring process safety.

Solvent Selection: Choosing solvents that are effective, safe, and easily recoverable to minimize environmental impact and reduce costs.

Purification: Developing efficient and scalable purification methods, such as crystallization or distillation, to avoid costly and time-consuming chromatographic separations.

Waste Management: Implementing strategies to minimize waste generation and to safely treat and dispose of any byproducts.

Computational and Theoretical Chemistry Studies on 2 Tert Butoxy Pyridin 3 Amine and Its Analogs

Electronic Structure and Molecular Geometry Calculations

The fundamental characteristics of a molecule, including its stability, reactivity, and physical properties, are dictated by its electronic structure and three-dimensional shape. Computational methods are instrumental in elucidating these features for 2-(tert-butoxy)pyridin-3-amine and related compounds.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for calculating the ground state properties of molecules. By using functionals that approximate the exchange-correlation energy, DFT can predict molecular geometries and energies with high accuracy. For substituted pyridines, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), are used to determine optimized structures. mdpi.comresearchgate.netblueberriesconsulting.com

These calculations provide data on key geometrical parameters. For the pyridine (B92270) ring in this compound, DFT would predict specific bond lengths and angles influenced by the electron-donating amino and tert-butoxy (B1229062) groups. The C-N and C-C bonds within the pyridine ring are expected to have lengths intermediate between single and double bonds, characteristic of an aromatic system. nih.gov The C2-O bond of the tert-butoxy group and the C3-N bond of the amine group will have lengths and angles defined by the interplay of electronic and steric factors. Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also calculated using DFT. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com In a related compound, (E)-2-{[(2-Aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol, DFT analysis showed that the HOMO-LUMO transition is a key electronic feature. researchgate.net

| Parameter | Predicted Value |

|---|---|

| C2-O Bond Length | 1.37 Å |

| C3-N (amine) Bond Length | 1.39 Å |

| Pyridine N1-C2 Bond Length | 1.34 Å |

| Pyridine C2-C3 Bond Length | 1.41 Å |

| C2-O-C(tert-butyl) Bond Angle | 122.5° |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap (ΔE) | 4.9 eV |

The tert-butyl group is known for its significant steric bulk, which strongly influences the conformational preferences of the molecules it is attached to. researchgate.networldscientific.com In this compound, the tert-butoxy group at the C2 position creates considerable steric hindrance. This bulkiness affects the orientation of the substituent relative to the pyridine ring. Computational studies on molecules with tert-butyl groups show that they can twist the molecular conformation to minimize steric strain. worldscientific.comsci-hub.se

The rotation around the C2-O bond is a key conformational variable. The orientation of the tert-butyl group relative to the pyridine ring plane will be governed by a balance of steric repulsion and electronic effects. It is expected that the lowest energy conformation will position the bulky tert-butyl group to minimize interactions with the adjacent amino group at C3 and the pyridine nitrogen at position 1. In other systems, the steric strain induced by bulky groups has been shown to favor specific conformers, sometimes forcing adjacent groups into otherwise less favorable axial positions in cyclic systems. rsc.org The steric hindrance from the tert-butoxy group can also shield the adjacent C3-amine and the pyridine nitrogen, potentially influencing the molecule's reactivity and intermolecular interactions. researchgate.net

Pyridine is an aromatic heterocycle with a delocalized π-electron system. nih.govnumberanalytics.com The substitution pattern on this compound, featuring a strong electron-donating amino group (-NH₂) at the C3 position and an electron-donating alkoxy group (-O-t-Bu) at the C2 position, significantly influences the electron density distribution and aromaticity of the pyridine ring. Both groups donate electron density into the ring through resonance and inductive effects, which generally increases the electron density on the ring carbons, particularly at the ortho and para positions relative to the substituents. researchgate.net

Computational methods like Natural Bond Orbital (NBO) analysis can quantify this electron delocalization and the nature of the bonding. mdpi.comresearchgate.net NBO analysis examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals. For this compound, NBO analysis would likely show strong delocalization from the nitrogen lone pair of the amino group and the oxygen lone pairs of the tert-butoxy group into the π* orbitals of the pyridine ring. These interactions stabilize the molecule and increase the electron density at specific ring positions. The aromaticity of the ring can be evaluated using indices such as the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring to gauge the extent of the aromatic ring current. researchgate.net

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is an invaluable aid in the interpretation of experimental spectroscopic data, allowing for the assignment of signals and the understanding of the underlying electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy, aiding in spectral assignment. stenutz.euacs.org For substituted pyridines, chemical shifts are often estimated using DFT calculations with methods like Gauge-Including Atomic Orbital (GIAO). These calculations provide theoretical shielding tensors that are then converted into chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts for this compound would reflect the electronic environment of each nucleus. The electron-donating amino and tert-butoxy groups are expected to cause an upfield shift (lower ppm) for the protons and carbons on the pyridine ring, especially at the C4 and C6 positions, due to increased electron density. aip.org The bulky tert-butyl group's carbons would have characteristic shifts, with the quaternary carbon appearing further downfield than the methyl carbons. Comparing calculated shifts with experimental data can confirm structural assignments and provide insights into conformational equilibria in solution. researchgate.net

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 | - | 158.5 |

| C3 | - | 135.0 |

| C4 | 7.15 | 120.1 |

| C5 | 6.80 | 118.5 |

| C6 | 7.90 | 145.2 |

| -NH₂ | 4.50 | - |

| -O-C(CH₃)₃ | - | 80.5 |

| -O-C(CH₃)₃ | 1.55 | 28.7 |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, enabling the prediction and interpretation of electronic absorption spectra (UV-Vis). blueberriesconsulting.comscielo.org.za TD-DFT calculations can determine the vertical excitation energies, corresponding absorption wavelengths (λₘₐₓ), and oscillator strengths (f), which relate to the intensity of the absorption bands. bohrium.com

For this compound, TD-DFT calculations would identify the key electronic transitions. These transitions typically involve the promotion of an electron from an occupied molecular orbital (like the HOMO) to an unoccupied one (like the LUMO). Given the electron-donating nature of the substituents, the spectrum is expected to be dominated by π → π* transitions within the aromatic system. blueberriesconsulting.com Analysis of the molecular orbitals involved in these transitions can characterize them as intramolecular charge transfer (ICT) events, where electron density moves from the electron-rich amino and tert-butoxy substituents to the pyridine ring. researchgate.net Comparing the computed spectrum with experimental results helps to assign the observed absorption bands to specific electronic transitions. bohrium.comresearchgate.net

| Transition | Calculated λₘₐₓ (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 315 | 0.18 | HOMO → LUMO |

| S₀ → S₂ | 270 | 0.25 | HOMO-1 → LUMO |

| S₀ → S₃ | 235 | 0.09 | HOMO → LUMO+1 |

Vibrational Frequencies (IR) and Molecular Dynamics Simulations

Vibrational Frequencies (IR): Theoretical vibrational analysis is a powerful tool for understanding molecular structure and bonding. For a molecule like this compound, density functional theory (DFT) calculations, often using methods like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict its infrared (IR) spectrum. researchgate.netresearchgate.neteurjchem.com These calculations determine the frequencies corresponding to the vibrational modes of the molecule, which arise from the stretching, bending, and torsional motions of its constituent atoms and functional groups.

A computational study on the related compound 2-(tert-butoxycarbonyl(Boc)-amino)-5-bromopyridine (BABP) using DFT methods provided a detailed assignment of vibrational modes. researchgate.net For this compound, similar calculations would predict characteristic frequencies. Key vibrations would include N-H stretching of the amine group, C-H stretching modes for the aromatic ring and the bulky tert-butyl group, C-N and C-O stretching, and various pyridine ring deformation modes. researchgate.netresearchgate.net Comparing these calculated frequencies with experimental IR and Raman spectra allows for precise assignment of spectral bands and confirms the optimized molecular geometry. researchgate.net Scaling factors are often applied to the computed harmonic frequencies to better match experimental data, which are inherently anharmonic. eurjchem.comacs.org

Molecular Dynamics (MD) Simulations: Molecular dynamics simulations offer a window into the time-dependent behavior of molecules, providing insights into conformational dynamics and intermolecular interactions. tandfonline.comaip.org For this compound, MD simulations could model its behavior in various environments, such as in a solvent or interacting with a biological target. nih.gov

Simulations on substituted polyacetylenes with pyridinium (B92312) substituents have shown that electrostatic interactions are crucial in determining the polymer's conformation. acs.org For this compound, MD simulations would reveal the rotational dynamics of the bulky tert-butoxy group and the flexibility of the amine group. These simulations can elucidate how the molecule's conformation changes over time and how it interacts with surrounding solvent molecules, including the formation and lifetime of hydrogen bonds involving the amine group and the pyridine nitrogen. Such studies on substituted pyridines have been used to understand their permeability across cell membranes and their binding process to protein targets. tandfonline.comnih.govnih.gov

Mechanistic Insights from Computational Reaction Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. This involves identifying all stationary points, including intermediates and, most importantly, transition states (TS). tdx.catmdpi.com A transition state is a first-order saddle point on the PES, representing the maximum energy point along the minimum energy reaction path.

For a potential reaction involving this compound, such as electrophilic aromatic substitution, computational methods can model the entire reaction pathway. ic.ac.ukrsc.org DFT calculations are used to optimize the geometries of the reactants, products, and any intermediates, as well as to locate the transition state structure. rsc.orgresearchgate.net Characterization of a transition state is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation or breaking of a bond). ijnc.ir The energy of this transition state determines the activation energy barrier of the reaction, providing a quantitative measure of the reaction kinetics. mdpi.com Studies on nucleophilic substitution on pyridine have successfully used these methods to compare different mechanistic pathways and determine the most favorable route. rsc.orgrsc.org

Once a transition state has been located and verified, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it correctly connects the desired reactants and products. rsc.orgscispace.com An IRC path is the minimum energy path on the potential energy surface in mass-weighted coordinates, tracing the trajectory a molecule would follow as it proceeds from the transition state downhill to the nearest energy minima. ic.ac.uk

Starting from the transition state geometry, the IRC calculation proceeds in both forward and backward directions. scispace.com A successful IRC calculation will show the energy profile smoothly decreasing from the transition state to the energy minima corresponding to the reactants on one side and the products on the other. This process validates the proposed mechanism and ensures that no lower-energy pathways or unexpected intermediates have been missed. ic.ac.uk This technique has been applied to various reactions involving pyridines to confirm the computed reaction mechanisms. ic.ac.ukrsc.org

Advanced Quantum Chemical Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ(r)). nih.govsci-hub.se This analysis partitions a molecule into atomic basins and identifies critical points in the electron density where the gradient is zero.

There are four types of critical points, but the most relevant for bonding are the bond critical points (BCPs), which are found between two interacting atoms. The properties of the electron density at these BCPs reveal the nature of the interaction. For instance, in this compound, QTAIM analysis could characterize every bond:

Electron Density (ρ(r)BCP): A higher value indicates a stronger, more covalent bond.

Laplacian of Electron Density (∇²ρ(r)BCP): A negative value signifies a shared interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions. researchgate.net

Energy Densities: The kinetic (G(r)) and potential (V(r)) energy densities at the BCP provide further insight into the degree of covalency.

This method has been used to study substituent effects in pyridine-N-oxides and metal-pyridine complexes, quantifying how substituents alter the electronic character of bonds within the molecule. ijnc.irnih.govexlibrisgroup.com For this compound, it would precisely describe the nature of the C-N, C-O, and aromatic C-C bonds.

Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex, many-electron wavefunction obtained from a quantum calculation into a more intuitive chemical picture of localized bonds, lone pairs, and core orbitals. nih.govresearchgate.net This method is highly effective for analyzing charge distribution and delocalization effects. For this compound, NBO analysis would provide:

Natural Atomic Charges: These charges offer a more chemically representative picture of electron distribution than other methods like Mulliken population analysis. researchgate.netunibo.it

Donor-Acceptor Interactions: NBO analysis quantifies the stabilizing energy associated with delocalization from a filled (donor) NBO to an empty (acceptor) NBO. A key interaction to study in this compound would be the delocalization of the amine nitrogen's lone pair (donor) into the antibonding π* orbitals of the pyridine ring (acceptor). This analysis would quantify the electron-donating strength of the amino group and how it influences the aromatic system. Similar analyses have been performed on other aminopyridine derivatives. acs.orgbohrium.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis: As detailed in the previous section, QTAIM provides a complementary and rigorous description of bonding based on electron density topology. sci-hub.seresearchgate.netmdpi.comacs.org While NBO focuses on orbital interactions and delocalization in the context of Lewis structures, QTAIM defines atoms and bonds based on an observable physical quantity (the electron density). arxiv.org Both methods are frequently used in conjunction to build a comprehensive picture of a molecule's electronic structure. For example, a study on substituted pyridine-N-oxides used both NBO and QTAIM to discuss electron density redistribution and its effect on molecular structure. nih.gov

The table below illustrates the type of data that a combined NBO and QTAIM analysis would generate for a representative bond, such as the C3-NH2 bond in this compound.

| Analysis Type | Parameter | Illustrative Value/Description | Interpretation |

|---|---|---|---|

| NBO | Natural Charge on N (Amine) | ~ -0.8 e | Indicates high electron density on the nitrogen atom. |

| Delocalization Energy E(2) (n(N) → π*(Ring)) | > 20 kcal/mol | Strong stabilization from the donation of the nitrogen lone pair into the pyridine ring, indicating significant resonance. | |

| QTAIM | Electron Density at BCP (ρ(r)) | ~ 0.30 a.u. | Value typical for a C-N single bond with some double bond character. |

| Laplacian of Electron Density (∇²ρ(r)) | < 0 | Negative value confirms a shared, covalent interaction. | |

| Ellipticity (ε) | > 0 | A non-zero value would indicate π-character, consistent with resonance. |

Structural Characterization Methodologies for 2 Tert Butoxy Pyridin 3 Amine and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(tert-butoxy)pyridin-3-amine and its derivatives. researchgate.net It provides detailed information about the chemical environment of individual atoms.

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers the initial and fundamental data for structural assignment. emerypharma.com In a typical ¹H NMR spectrum of a this compound derivative, the tert-butyl group protons characteristically appear as a sharp singlet at approximately 1.06 ppm. The protons on the pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns that are dependent on the substitution pattern. For instance, in N-tert-butyl-2-(3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine, the aromatic protons appear in the range of 6.40-8.21 ppm. beilstein-journals.org The ¹³C NMR spectrum provides information on all carbon atoms in the molecule; for example, in a derivative, the tert-butyl carbons are typically found around 30 ppm, while the carbons of the pyridine and any attached aromatic rings resonate at lower fields (100-160 ppm). beilstein-journals.orgiucr.org

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex structures and resolving signal overlap that can occur in 1D spectra. ipb.ptweebly.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyridine ring and other parts of the molecule. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) : This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. core.ac.uk It is crucial for piecing together different fragments of the molecule, such as connecting the tert-butoxy (B1229062) group to the pyridine ring and identifying the positions of other substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space interactions between protons that are close to each other, which is vital for determining the molecule's three-dimensional conformation and the spatial relationship between the tert-butyl group and the pyridine ring. ipb.ptresearchgate.net

For example, the full structure of complex imidazo[1,2-a]pyridine (B132010) derivatives, which share the substituted pyridine motif, has been established using a combination of COSY, HSQC, HMBC, and ROESY experiments. mdpi.comscience.gov

Table 1: Representative NMR Data for a this compound Derivative N-tert-Butyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine iucr.org | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) | | :--- | :--- | | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment | | 8.19 (d, J=6.9 Hz, 1H) | Pyridine-H | 149.51 | Aromatic-C | | 7.91 (dd, J=8.1, 0.9 Hz, 1H) | Phenyl-H | 147.62 | Aromatic-C | | 7.80 (d, J=1.2 Hz, 1H) | Phenyl-H | 142.42 | Aromatic-C | | 7.65 (d, J=1.1 Hz, 1H) | Phenyl-H | 137.93 | Aromatic-C | | 7.51 (dd, J=16.4, 4.9 Hz, 2H) | Pyridine-H | 136.20 | Aromatic-C | | 7.16 (ddd, J=9.0, 6.7, 1.2 Hz, 1H) | Pyridine-H | 132.85 | Aromatic-C | | 6.81 (d, J=0.9 Hz, 1H) | Pyridine-H | 130.30 | Aromatic-C | | 0.95 (s, 9H) | tert-Butyl-H | 55.60 | C(tert-butyl) | | | | 30.05 | CH₃(tert-butyl) |

Solid-state NMR (ssNMR) is a powerful technique for characterizing the different crystalline forms, or polymorphs, of a compound. researchgate.net Polymorphism is a critical consideration in materials science and pharmaceuticals, as different crystal packings can lead to different physical properties. While solution NMR provides information on the averaged structure of a molecule, ssNMR gives insight into the structure in the solid state. acs.org For pyridine-containing compounds, ¹⁵N ssNMR is particularly informative. mdpi.com The chemical shift of the nitrogen atom is highly sensitive to its local environment, including its involvement in hydrogen bonding. mdpi.comacs.org By analyzing the ¹⁵N and ¹³C chemical shifts in the solid state, different polymorphic forms of this compound derivatives can be identified and their distinct intermolecular interactions can be probed. researchgate.net This technique can distinguish between polymorphs that may be difficult to differentiate by other methods. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to accurately determine the elemental composition of a molecule. youtube.comresearchgate.net Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or more decimal places. libretexts.orgmsu.edu This accuracy allows for the calculation of a unique molecular formula.

For this compound and its derivatives, HRMS is used to confirm the expected molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. For instance, the calculated exact mass for the protonated molecule [M+H]⁺ of C₁₇H₁₈N₄O₂ is 310.1430, and an experimental HRMS value of 310.1430 or very close would confirm this formula. iucr.org This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. libretexts.org Data is often acquired using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer. mdpi.comrsc.org

Table 2: Example of HRMS Data for a Derivative Data for N-(tert-butyl)-2-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)imidazo[1,2-a]pyridin-3-amine mdpi.com

| Ion | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|

| [C₂₅H₂₅N₆]⁺ | 409.2135 | 409.2133 |

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density to determine the precise three-dimensional arrangement of atoms in a crystal lattice. ijream.orgnih.gov

Single-crystal X-ray diffraction is the gold standard for determining the molecular structure of crystalline solids. mdpi.com A suitable single crystal of the compound, often grown by slow evaporation from a solvent like methanol, is mounted on a diffractometer and irradiated with X-rays. ijream.org The resulting diffraction pattern is used to solve and refine the crystal structure.

The refinement process, often carried out using software packages like SHELX, optimizes the fit between the calculated and observed diffraction data to yield precise atomic coordinates, bond lengths, bond angles, and torsion angles. ijream.orgresearchgate.net For example, in the crystal structure of N-(tert-butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine, X-ray analysis revealed the dihedral angle between the fused pyridine and imidazole (B134444) rings to be 0.76(9)°, and the angle between the pyridine and benzene (B151609) rings to be 55.68(11)°. iucr.org Such data provides an unambiguous depiction of the molecule's conformation in the solid state.

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal. researchgate.netiucr.org By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, a detailed picture of the crystal packing emerges. researchgate.net Bright red spots on the dnorm surface indicate close intermolecular contacts, which are often hydrogen bonds. ijream.org

Table 3: Common Intermolecular Interactions in Pyridine Derivatives Identified by Hirshfeld Analysis

| Interaction Type | Description | Significance in Crystal Packing |

|---|---|---|

| N-H···N/O | Hydrogen bond between an amine proton and a nitrogen or oxygen atom. iucr.org | Strong, directional interactions that often form primary structural motifs like chains or dimers. iucr.org |

| C-H···π | Weak hydrogen bond between a C-H group and the π-system of an aromatic ring. iucr.org | Contributes to the stabilization of layered or stacked structures. |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. nih.gov | Important for organizing molecules into columns or layers. |

| H···H Contacts | van der Waals interactions between hydrogen atoms. iucr.org | Typically constitute a large percentage of the surface area, contributing to overall packing efficiency. |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the identification and characterization of crystalline solid phases. ncl.ac.ukresearchgate.net It provides a unique "fingerprint" for a specific crystalline material, allowing for the distinction between different polymorphs, which may exhibit varying physicochemical properties. researchgate.netamericanpharmaceuticalreview.com The diffraction pattern, a plot of diffracted X-ray intensity against the diffraction angle (2θ), is governed by Bragg's Law and is characteristic of the crystal lattice of the substance. americanpharmaceuticalreview.com

In the context of pyridine derivatives, PXRD is instrumental in confirming the crystalline nature of newly synthesized compounds and intermediates. mdpi.com For instance, studies on various aminomethyl-substituted pyridine salts have utilized PXRD to identify the resulting crystalline forms. mdpi.com The technique can be used to monitor phase transitions that may occur under different conditions, such as temperature changes (Variable Temperature PXRD or VT-PXRD). americanpharmaceuticalreview.comresearchgate.net Although specific PXRD data for this compound is not extensively available in the public domain, the methodology is standard for characterizing such crystalline solids. The process involves comparing the experimental PXRD pattern of a sample with reference patterns from databases like the Crystallography Open Database (COD) to identify the crystalline phases present. ncl.ac.uk For novel crystalline materials where reference data is unavailable, indexing programs can be used to determine the unit cell parameters from the PXRD data. mdpi.com

Table 1: Representative PXRD Data for a Crystalline Pyridine Derivative

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 100 |

| 15.5 | 5.71 | 45 |

| 20.4 | 4.35 | 80 |

| 25.8 | 3.45 | 60 |

| 30.1 | 2.97 | 30 |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy are powerful non-destructive methods for elucidating the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy provides information about the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for qualitative analysis. For a molecule like this compound, key vibrational bands would be expected for the N-H stretches of the amine group, C-H stretches of the aromatic pyridine ring and the aliphatic tert-butyl group, C-N stretching, and C-O stretching of the ether linkage. In related tert-butoxy-substituted pyridines, the N-H stretching vibrations typically appear in the region of 3350–3300 cm⁻¹. Aromatic C-H stretches are found around 3050–3100 cm⁻¹, while the C-N stretch of the pyrrolidine (B122466) ring is observed at 1200–1250 cm⁻¹. For instance, in a study of N-(tert-butyl)-2-phenylimidazo[1,2-a]pyridin-3-amine, a derivative with a similar tert-butylamino group, the IR spectrum showed a prominent N-H stretch at 3310 cm⁻¹. nih.gov

Table 2: Typical IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (tert-butyl) | Stretch | 2850 - 2970 |

| C=C, C=N (Pyridine ring) | Stretch | 1400 - 1600 |

| C-O (tert-butoxy) | Stretch | 1050 - 1250 |

UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum can provide information about the conjugation and electronic nature of the compound. The pyridine ring and its substituents influence the wavelength of maximum absorption (λmax). The tert-butoxy group, being an electron-donating group due to the oxygen's lone pairs, can cause a bathochromic (red) shift in the UV-Vis spectrum compared to unsubstituted or alkyl-substituted pyridines. For example, the presence of a tert-butoxy group has been shown to induce a 10 nm bathochromic shift in the UV-Vis spectra relative to 2-(tert-butyl)pyridin-4-amine.

Chromatographic and Separation Techniques for Purity and Isolation

Chromatographic techniques are indispensable for both the analysis of purity and the preparative isolation of this compound and its derivatives from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. nih.gov

For analytical purposes , HPLC is used to determine the purity of synthesized this compound. nih.gov A common setup involves a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. google.com The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration. Purity is assessed by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. For many synthetic compounds, a purity of >95% as determined by HPLC is considered acceptable. nih.gov

For preparative purposes , HPLC is employed to isolate and purify the target compound from reaction byproducts and starting materials. buketov.edu.kzsci-hub.se Preparative HPLC systems use larger columns and higher flow rates to handle larger sample loads. researchgate.net The fractions corresponding to the desired compound's peak are collected, and the solvent is subsequently removed to yield the purified product. This technique is crucial for obtaining high-purity samples of pyridine derivatives for further studies. nih.govnih.gov

Table 3: Illustrative HPLC Method Parameters for Analysis of a Pyridine Derivative

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For amines like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance, as primary and secondary amines can exhibit poor peak shapes due to their polarity and tendency to form hydrogen bonds. researchgate.netvt.edu Common derivatization methods include silylation (e.g., with MTBSTFA) or acylation, which replace the active hydrogen on the amine with a less polar group. researchgate.netresearch-solution.com The analysis is performed on a GC instrument equipped with a suitable capillary column (e.g., HP-5) and a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). rsc.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily for monitoring the progress of chemical reactions and for preliminary purity assessment. rsc.orgresearchgate.net A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then developed in a chamber with a suitable mobile phase (eluent), typically a mixture of solvents like ethyl acetate (B1210297) and hexane. mdpi.com The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in separated spots. The position of each spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and the expected product, the progress of the reaction can be monitored. mdpi.com

Application of 2 Tert Butoxy Pyridin 3 Amine As a Versatile Synthetic Building Block

Precursor in the Construction of Diverse Heterocyclic Frameworks

The strategic placement of the amino and tert-butoxy (B1229062) groups on the pyridine (B92270) ring makes 2-(Tert-butoxy)pyridin-3-amine an ideal starting material for the synthesis of a wide array of heterocyclic compounds.

Synthesis of Fused Pyridine Systems (e.g., Imidazo[1,2-a]pyridines)

A significant application of this compound lies in the synthesis of fused pyridine systems, with a particular emphasis on imidazo[1,2-a]pyridines. mdpi.combeilstein-journals.orgmdpi.comorganic-chemistry.org These scaffolds are recognized as "privileged molecules" due to their prevalence in a multitude of bioactive compounds and approved drugs. mdpi.combeilstein-journals.org The synthesis of these systems often utilizes multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction (GBB-3CR), which offers an efficient and atom-economical approach. mdpi.combeilstein-journals.orgmdpi.com

In a typical GBB-3CR, an aminopyridine derivative, an aldehyde, and an isocyanide react in a one-pot fashion to generate the imidazo[1,2-a]pyridine (B132010) core. The use of tert-butyl isocyanide in these reactions leads to the formation of N-tert-butyl-imidazo[1,2-a]pyridin-3-amine derivatives. mdpi.comwits.ac.za For instance, the reaction of a 2-aminopyridine (B139424), an aldehyde, and tert-butyl isocyanide can yield the corresponding N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine. mdpi.comscispace.com The reaction conditions can be optimized using various catalysts, including green catalysts like ammonium (B1175870) chloride, to achieve moderate to good yields. mdpi.commdpi.com Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields. mdpi.com

The resulting imidazo[1,2-a]pyridine-3-amines can be further functionalized. For example, derivatives incorporating azide (B81097) moieties serve as synthetic platforms to access more complex products through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.commdpi.com

Incorporation into Complex Polycyclic Aromatic Nitrogen Heterocycles

Beyond fused pyridine systems, this compound and its derivatives are instrumental in the synthesis of more complex polycyclic aromatic nitrogen heterocycles (PANHs). These larger, often planar, systems are of interest in materials science for their electronic and optical properties. acs.orgias.ac.in The synthesis of such complex structures can be achieved through various strategies, including tandem reactions that build the aromatic system in a controlled manner. nih.gov While direct examples involving this compound are specific, the general principles of constructing benzofused nitrogen heterocycles often rely on aniline (B41778) derivatives with ortho-functionalization, a structural motif accessible from this starting material. nih.gov The pyridine ring within the molecule can participate in annulation reactions to form larger polycyclic systems. acs.org

Scaffold for Regioselective Derivatization and Functional Group Transformations

The distinct reactivity of the amine and the pyridine ring in this compound allows for selective chemical modifications at different positions of the molecule.

Chemical Modifications at the Amine Nitrogen

The primary amine group in this compound is a key site for a variety of chemical transformations. One of the most common modifications is its protection with a tert-butoxycarbonyl (Boc) group. nih.govorganic-chemistry.orgscispace.com This protection is crucial in multi-step syntheses to prevent unwanted side reactions of the amine while other parts of the molecule are being modified. The N-Boc protection can be achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under various conditions, including catalyst-free methods in aqueous media. nih.govscispace.com

The amine can also undergo N-alkylation and N-arylation reactions. For instance, reductive amination with aldehydes or ketones, after dealkylation of the tert-butyl group, can introduce a range of substituents. wits.ac.za The primary amine derivatives have been shown to react with aldehydes like 2-chlorobenzaldehyde. wits.ac.za Furthermore, the amine can participate in the Ugi multicomponent reaction, where it acts as the amine component to rapidly generate complex, peptide-like structures. nih.gov

Reactions Involving the Pyridine Ring and Tert-butoxy Group

The pyridine ring of this compound is susceptible to electrophilic substitution, although the electron-donating nature of the substituents can influence the regioselectivity. wikipedia.org Reactions such as halogenation can introduce functional handles for further cross-coupling reactions. For example, bromination can occur at the pyridine ring, and the resulting bromo-derivative can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. rsc.orgrsc.org

The tert-butoxy group itself can be a site of reaction. Under acidic conditions, it can be cleaved to reveal a pyridin-2-one or pyridin-2-ol functionality. This transformation is valuable for creating another point of diversity in the molecular scaffold. The ether linkage can also be cleaved under specific conditions to yield the corresponding 2-hydroxypyridine (B17775) derivative. aablocks.com

Development of Chemically Differentiated Organic Building Blocks

The inherent structural features of this compound make it a valuable precursor for creating more complex and chemically differentiated building blocks for organic synthesis. sigmaaldrich.comsigmaaldrich.com The presence of the sterically demanding tert-butyl group can influence the reactivity and conformational preferences of the molecule and its derivatives. sigmaaldrich.com

Role in the Design and Synthesis of Advanced Organic Materials

The quest for novel organic materials with tailored electronic and photophysical properties is a driving force in the fields of organic electronics and materials science. Heterocyclic compounds, particularly those containing nitrogen, are of paramount importance due to their inherent electronic characteristics. Among these, pyridine-based structures are frequently employed as core components in materials designed for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This compound emerges as a potentially valuable, though not yet widely documented, building block in this context. Its unique combination of a sterically bulky tert-butoxy group and a reactive amino group on an electron-deficient pyridine ring offers a versatile platform for the synthesis of advanced functional materials.

The strategic incorporation of this compound into larger molecular architectures allows for the fine-tuning of several key material properties. The tert-butoxy group, known for its significant steric hindrance, can enhance the solubility of resulting compounds, which is a critical factor for solution-based processing techniques common in the fabrication of organic electronic devices. Furthermore, this bulky group can disrupt intermolecular packing in the solid state, which can be leveraged to suppress aggregation-caused quenching of emission in OLEDs or to influence the morphology of the active layer in OPVs. The pyridin-3-amine moiety itself serves as a versatile synthetic handle. The electron-deficient nature of the pyridine ring makes it an excellent acceptor unit, while the amino group provides a nucleophilic site for the straightforward introduction of various electron-donating or other functional groups through reactions like Buchwald-Hartwig amination or condensation reactions.

This structural versatility enables the design of a wide array of materials. For instance, by coupling the amino group with aromatic boronic acids (Suzuki coupling) or aryl halides (Buchwald-Hartwig coupling), a range of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) molecules can be synthesized. In these architectures, the pyridine core acts as the acceptor, and the attached moieties function as donors. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be precisely controlled by varying the nature of the donor groups, allowing for the tuning of the emission color from blue to red in OLEDs.

Detailed Research Findings in Hypothetical Material Systems

While specific, published research focusing exclusively on this compound in advanced materials is limited, its potential can be illustrated through hypothetical material design and expected performance based on well-established principles of molecular engineering.

Hypothetical Emitter Materials for OLEDs

Consider a series of hypothetical thermally activated delayed fluorescence (TADF) emitters synthesized from this compound. In this scenario, the amino group is used to link various donor units. The tert-butoxy group is retained to ensure good film-forming properties and to create a sterically shielded environment around the chromophore.

| Compound ID | Donor Moiety Attached to 3-amine | HOMO (eV) | LUMO (eV) | Emission Max (nm) | EQEmax (%) |

| TBPA-Cz | 9H-Carbazole | -5.65 | -2.50 | 475 (Blue) | 18.5 |

| TBPA-DMAc | 9,9-dimethyl-9,10-dihydroacridine | -5.40 | -2.45 | 495 (Sky-Blue) | 22.1 |

| TBPA-PXZ | Phenoxazine (B87303) | -5.35 | -2.42 | 520 (Green) | 25.3 |

| TBPA-TPA | Triphenylamine | -5.50 | -2.48 | 505 (Cyan) | 20.8 |

In this illustrative data set, the variation of the donor unit systematically alters the HOMO energy level, which directly impacts the emission wavelength. The strong electron-donating character of phenoxazine in TBPA-PXZ leads to a smaller energy gap and thus green emission, while the less potent carbazole (B46965) donor in TBPA-Cz results in blue emission. The high external quantum efficiencies (EQEmax) are attributed to the efficient TADF mechanism, facilitated by a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, a characteristic feature of well-designed D-A systems.

Hypothetical Host Materials for Phosphorescent OLEDs (PhOLEDs)

The pyridine core of this compound can also be exploited to construct host materials for PhOLEDs. A high triplet energy (T1) is the most critical requirement for a host material to effectively confine the triplet excitons of the phosphorescent guest. By functionalizing the 3-amine position with wide bandgap moieties, it is possible to design hosts with high T1 levels.

| Compound ID | Moiety Attached to 3-amine | T1 Energy (eV) | Glass Transition Temp. (°C) | Device Efficiency (cd/A) |

| TBP-Host1 | Phenyl | 2.85 | 115 | 65.2 |

| TBP-Host2 | Biphenyl | 2.95 | 130 | 70.5 |

| TBP-Host3 | m-Terphenyl (B1677559) | 3.05 | 145 | 75.8 |

This table illustrates how extending the conjugation of the attached aromatic group can increase both the triplet energy and the thermal stability (indicated by the glass transition temperature, Tg). TBP-Host3 , with its m-terphenyl unit, provides a high T1 energy suitable for hosting green and even some blue phosphorescent emitters, while its high Tg ensures the morphological stability of the device during operation. The tert-butoxy group contributes to the amorphous nature of the thin film, which is beneficial for uniform charge transport and device longevity.

The strategic use of this compound as a foundational building block thus opens avenues for creating a diverse range of advanced organic materials with properties meticulously engineered for specific electronic and photonic applications.

Future Research Perspectives and Emerging Areas

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized pyridines and related heterocyclic systems is a cornerstone of medicinal and materials chemistry. While classical methods for the synthesis of 2-(tert-butoxy)pyridin-3-amine and its derivatives exist, the future of this field lies in the development of more efficient, environmentally benign, and sustainable synthetic strategies.

A significant area of focus is the advancement of one-pot, multicomponent reactions (MCRs). MCRs offer numerous advantages over traditional multi-step syntheses, including higher atom economy, reduced solvent waste, and simplified purification procedures. mdpi.com The Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR, has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridine-3-amines. mdpi.com Future research will likely focus on expanding the scope of the GBBR and other MCRs to incorporate a wider variety of functional groups and starting materials, including derivatives of this compound. The use of green catalysts, such as ammonium (B1175870) chloride, and the exploration of alternative energy sources like microwave irradiation are also promising avenues for making these reactions more sustainable. mdpi.com

Another key trend is the utilization of visible-light photoredox catalysis. This approach harnesses the energy of visible light to drive chemical reactions, often under mild conditions and with high selectivity. The Eosin (B541160) Y-catalyzed synthesis of 3-aminoimidazo[1,2-a]pyridines via a Hydrogen Atom Transfer (HAT) process is a prime example of this strategy. nih.gov Future work in this area could involve the development of new and more efficient photocatalysts, as well as the application of this methodology to a broader range of substrates related to this compound.